3-benzoyl-6-(4-chlorophenyl)-1H-pyridazin-4-one
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Overview
Description
3-benzoyl-6-(4-chlorophenyl)-1H-pyridazin-4-one is a heterocyclic compound that features a pyridazinone core substituted with benzoyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-6-(4-chlorophenyl)-1H-pyridazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-benzoyl-6-(4-chlorophenyl)-1H-pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-benzoyl-6-(4-chlorophenyl)-1H-pyridazin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-benzoyl-6-(4-chlorophenyl)-1H-pyridazin-4-one involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-benzoyl-6-fluorophenyl-1H-pyridazin-4-one
- 3-benzoyl-6-(4-methylphenyl)-1H-pyridazin-4-one
- 3-benzoyl-6-(4-nitrophenyl)-1H-pyridazin-4-one
Uniqueness
3-benzoyl-6-(4-chlorophenyl)-1H-pyridazin-4-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
387360-60-3 |
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Molecular Formula |
C17H11ClN2O2 |
Molecular Weight |
310.7 g/mol |
IUPAC Name |
3-benzoyl-6-(4-chlorophenyl)-1H-pyridazin-4-one |
InChI |
InChI=1S/C17H11ClN2O2/c18-13-8-6-11(7-9-13)14-10-15(21)16(20-19-14)17(22)12-4-2-1-3-5-12/h1-10H,(H,19,21) |
InChI Key |
APCMTOMFHMLWPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NNC(=CC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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